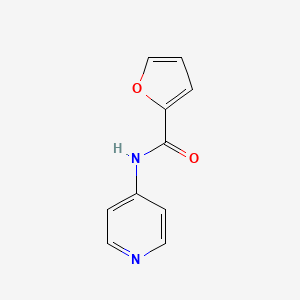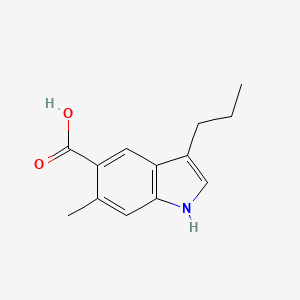
2-bromo-6-(2-fluoropropan-2-yl)pyridine
説明
2-Bromo-6-(2-fluoropropan-2-yl)pyridine, also known as 2-BFP, is a heterocyclic compound that has been widely studied due to its unique properties and potential applications in scientific research. It is a colorless, crystalline solid that can be synthesized from the reaction of bromoacetyl chloride and 2-fluoropropan-2-ol. 2-BFP is a versatile compound that has been used as a building block for synthesizing various organic compounds, as well as in various research applications.
科学的研究の応用
2-bromo-6-(2-fluoropropan-2-yl)pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as pyridines, amines, and sulfonamides. It has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine has been used in the synthesis of various polymers, as well as in the synthesis of compounds with potential applications in the fields of materials science and nanotechnology.
作用機序
The mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is not well understood. However, it is believed that the fluorine atom in the compound is responsible for its unique properties and potential applications. The fluorine atom is thought to interact with other molecules in the system, resulting in the formation of new chemical bonds and the formation of various complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-6-(2-fluoropropan-2-yl)pyridine are not well understood. However, it has been suggested that the compound may have a role in modulating the activity of certain enzymes, as well as in regulating the expression of certain genes. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine has been suggested to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
実験室実験の利点と制限
The main advantage of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, as well as for the synthesis of novel compounds with potential therapeutic applications. In addition, 2-bromo-6-(2-fluoropropan-2-yl)pyridine is relatively easy to synthesize and can be isolated in high yields. However, one limitation of using 2-bromo-6-(2-fluoropropan-2-yl)pyridine in lab experiments is that it is not very stable and can degrade over time.
将来の方向性
There are a number of potential future directions for 2-bromo-6-(2-fluoropropan-2-yl)pyridine research. These include further exploration of its biochemical and physiological effects, as well as the development of new synthetic methods for its synthesis. In addition, further research into the potential therapeutic applications of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is warranted, as well as further exploration of its potential applications in materials science and nanotechnology. Finally, further research into the mechanism of action of 2-bromo-6-(2-fluoropropan-2-yl)pyridine is necessary in order to better understand its unique properties and potential applications.
特性
IUPAC Name |
2-bromo-6-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLCJOOPLSQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
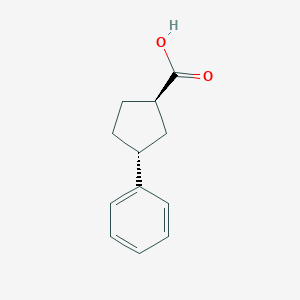
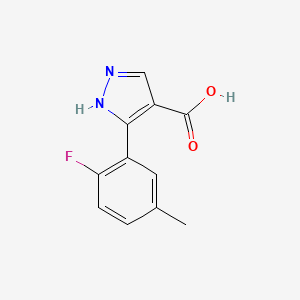
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
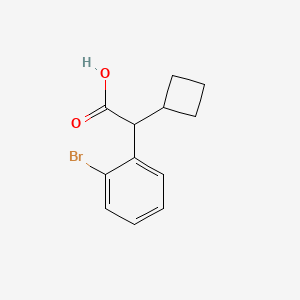

![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)
![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)
